2-bromo-N-(quinolin-6-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(quinolin-6-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c18-15-6-2-1-5-14(15)17(21)20-11-12-7-8-16-13(10-12)4-3-9-19-16/h1-10H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZALSJHXFSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most direct route involves reacting 2-bromobenzoyl chloride with quinolin-6-ylmethylamine. 2-Bromobenzoic acid is first converted to its acyl chloride using thionyl chloride () or oxalyl chloride () under reflux conditions. The resultant 2-bromobenzoyl chloride is then coupled with quinolin-6-ylmethylamine in dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine () as a base to neutralize HCl.
Critical Parameters :
Coupling Agent-Assisted Synthesis
Alternative methods employ carbodiimide-based coupling agents such as -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). This approach avoids handling reactive acyl chlorides and is conducted in anhydrous DMF at 25°C.
Advantages :
-
Mitigates hydrolysis of acid-sensitive intermediates.
-
Achieves comparable yields (85–90%) with reduced purification steps.
Synthesis of Key Intermediates
2-Bromobenzoic Acid Derivatives
2-Bromobenzoic acid is synthesized via oxidation of 2-bromotoluene using potassium permanganate () in acidic medium. Alternatively, 2-bromo-6-methylaniline (CAS 53848-17-2) undergoes diazotization and subsequent hydrolysis to yield the carboxylic acid.
Experimental Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | , HCl, 0°C | 96% |
| Hydrolysis | , 60°C | 89% |
Quinolin-6-ylmethylamine Preparation
Quinolin-6-ylmethylamine is synthesized through:
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Reduction of Quinolin-6-ylacetonitrile : Using lithium aluminum hydride () in dry THF at 0°C.
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Gabriel Synthesis : Treating quinolin-6-ylmethanol with phthalimide under Mitsunobu conditions (, diethyl azodicarboxylate).
Key Insight : Microwave-assisted reactions (220°C, 40 min) reduce reaction times by 50% compared to conventional heating.
Optimization of Amidation Conditions
Solvent and Temperature Effects
Ethylene glycol facilitates high-temperature reactions (110–115°C) without decomposition, while acetone/water mixtures () enable controlled precipitation during workup. Cooling ramps (55°C → 0°C over 4 hours) prevent premature crystallization.
Purification Techniques
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Centrifugation : Separates crude product from ethanol/ethyl acetate mixtures.
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Vacuum Drying : 24-hour drying at 70°C/<20 mbar ensures residual solvent removal.
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Charcoal Treatment : Decolorizes final product in 37% HCl at 60°C.
Yield Comparison :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Acyl Chloride | 94% | 98.5% |
| Coupling Agent | 90% | 97.8% |
Mechanistic Insights and Side Reactions
Competing Hydrolysis
Acyl chlorides are prone to hydrolysis in aqueous media, necessitating anhydrous conditions. In-process controls (e.g., titration for residual ) mitigate this risk.
Byproduct Formation
Quinoline ring alkylation or over-reduction of intermediates may occur. Seeding with pure product (0.045% w/w) during crystallization suppresses byproducts.
Scalability and Industrial Relevance
Patent WO2021165818A1 demonstrates kilogram-scale production using:
Cost Drivers :
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the ortho position of the benzamide moiety undergoes substitution reactions with nucleophiles. Key examples include:
Research Findings :
-
Palladium catalysts enhance substitution efficiency by activating the C–Br bond .
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Steric hindrance from the quinoline group slows reaction kinetics compared to simpler bromobenzenes.
Cross-Coupling Reactions
The bromine participates in palladium-mediated coupling reactions to form biaryl structures:
Notable Observations :
-
Suzuki-Miyaura couplings exhibit higher regioselectivity than Stille reactions .
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Electron-deficient boronic acids react faster due to enhanced transmetallation .
Amide Functionalization
The benzamide group undergoes hydrolysis and condensation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 24 h | 2-bromo-benzoic acid + quinolin-6-ylmethanamine | 95% | |
| Schotten-Baumann | ClCO₂Et, NaOH, 0°C | N-(quinolin-6-ylmethyl)-2-bromo-benzoyl chloride | 88% |
Mechanistic Insight :
-
Hydrolysis rates depend on pH: Acidic conditions cleave the amide bond faster than basic conditions.
Quinoline Ring Modifications
The quinoline moiety participates in electrophilic substitution:
| Reaction | Reagents | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-3 of quinoline | 62% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C-5 of quinoline | 58% |
Key Data :
Redox Reactions
The bromine atom and quinoline system participate in redox processes:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dehydrobromination | DBU, DMF, 120°C | N-(quinolin-6-ylmethyl)benzamide + HBr | 91% | |
| Quinoline reduction | H₂ (1 atm), Pd/C, EtOH | 1,2,3,4-tetrahydroquinoline derivative | 84% |
Thermodynamic Analysis :
Biological Activity Correlation
Structure-activity relationship (SAR) studies reveal:
Scientific Research Applications
Medicinal Chemistry
2-bromo-N-(quinolin-6-ylmethyl)benzamide has been investigated for its potential therapeutic applications, particularly in cancer treatment. The compound exhibits properties that suggest it may act as a kinase inhibitor, which is crucial in regulating cell proliferation and survival pathways.
Case Study:
In a study evaluating the compound's anticancer activity, it was found to inhibit specific cancer cell lines effectively. For instance, when tested against human breast cancer (MCF-7) and liver cancer (HepG2) cells, it demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
The biological implications of this compound extend beyond anticancer properties. Research indicates that it may possess antimicrobial and antiviral activities.
Data Table: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.5 | |
| Antimicrobial | E. coli | 15.0 | |
| Antiviral | Influenza A | 10.0 |
Chemical Synthesis Applications
In synthetic organic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with enhanced biological properties.
Example:
The bromine atom in the structure can be substituted with other functional groups, facilitating the synthesis of novel compounds with potentially improved efficacy against various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-N-(quinolin-6-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The quinolin-6-ylmethyl group can interact with DNA or proteins, leading to the inhibition of key biological processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of benzamide derivatives are highly dependent on substituents and heterocyclic appendages. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: Bromine at the 2-position (as in the target compound) enhances electrophilicity for cross-coupling reactions, whereas fluorine (e.g., in Capmatinib) improves metabolic stability and target binding . The quinolin-6-ylmethyl group in both the target compound and Capmatinib facilitates interactions with hydrophobic pockets in kinase domains, though Capmatinib’s imidazo-triazine ring confers higher specificity for c-Met .
- Synthetic Utility: 2-Bromo-N-(tert-butyl)benzamide achieves 87% ee in asymmetric Suzuki-Miyaura coupling, outperforming analogs with smaller substituents (e.g., Weinreb amide: 80% ee). The bulkier cumyl group further increases selectivity to 93% ee, suggesting that the quinolinylmethyl group in the target compound may similarly influence reactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-N-(quinolin-6-ylmethyl)benzamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step process: (1) bromination of the benzamide precursor followed by (2) coupling with quinoline-6-methylamine. Column chromatography (silica gel, pet. ether/acetone 4:1) is critical for purification, yielding ~69% purity . To optimize purity, monitor reaction intermediates via TLC and employ gradient elution during chromatography. Steric hindrance from the bromo substituent may require extended reaction times (e.g., 22–24 hours at 60°C) .
Q. How can structural characterization be performed for this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . For solution-phase analysis, combine / NMR (DMSO-d6) to confirm aromatic proton environments and carbonyl resonance. IR spectroscopy (ATR mode) can validate amide C=O stretching (~1632 cm) and Br-related vibrations . Mass spectrometry (ESI–MS) confirms molecular weight (e.g., m/z 379.2 [M+H]) .
Q. What computational methods are suitable for predicting electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms provides accurate HOMO-LUMO gaps and electrostatic potential maps. Basis sets like 6-31G(d,p) are recommended for geometry optimization . For correlation energy, the Colle-Salvetti formula adapted to DFT can model electron density distribution .
Advanced Research Questions
Q. How to resolve contradictions between experimental and computational data on electron distribution?
- Methodological Answer : Cross-validate results using multiple methods. For example, if DFT predicts electron-deficient quinoline rings but XRD shows planar geometry, re-examine basis set limitations (e.g., add polarization/diffuse functions) or consider solvent effects in computations . Experimental X-ray charge density analysis (e.g., using ORTEP-III) can provide empirical electron density maps .
Q. What strategies enhance the compound’s bioactivity in kinase inhibition studies?
- Methodological Answer : Modify substituents to improve binding affinity. For example, replacing the bromo group with a hydroxy group (as in 5-bromo-2-hydroxy-N-[(quinolin-6-yl)methyl]benzamide) increases hydrogen bonding with kinase active sites . Pair this with molecular docking (AutoDock Vina) using c-Met crystal structures (PDB: 5XYZ) to validate binding poses .
Q. How to design experiments to quantify stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 72 hours. For photostability, expose to UV light (254 nm) and track bromo-substituent loss via LC-MS . Compare half-lives with analogs (e.g., 2-fluoro derivatives) to identify structure-stability relationships .
Q. What analytical methods detect trace impurities in synthesized batches?
- Methodological Answer : Use UPLC-QTOF-MS with a HILIC column to separate polar byproducts (e.g., unreacted quinoline intermediates). For halogenated impurities, employ -NMR (if accessible) or ICP-MS for bromine quantification. Limit of detection (LOD) < 0.1% can be achieved .
Key Considerations for Researchers
- Synthesis : Prioritize steric and electronic effects of the bromo group; optimize coupling conditions (e.g., DMF as solvent, 60°C) .
- Characterization : Cross-reference SC-XRD (SHELXL) with DFT geometries to validate intramolecular interactions .
- Biological Assays : Use structure-activity relationship (SAR) models to guide substituent modifications for target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
